4-(4-(Trifluoromethyl)phenoxy)aniline
Overview
Description
4-(4-(Trifluoromethyl)phenoxy)aniline, also known as TFMPA or PT3, is an important organic compound that has garnered significant attention in scientific research and industry due to its unique physical and chemical properties. It has a molecular weight of 253.22 .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H10F3NO/c14-13(15,16)9-1-5-11(6-2-9)18-12-7-3-10(17)4-8-12/h1-8H,17H2
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a colorless or light yellow solid . It has a melting point of 70-80℃, a boiling point of 326℃, and a density of 1.293 . It is insoluble in water but can be mixed with ethanol and ether .Scientific Research Applications
Synthesis and Characterization
- Azobenzene Derivatives Formation : 4-(4-(Trifluoromethyl)phenoxy)aniline is used in synthesizing azobenzene derivatives, which are investigated for their monomolecular film formations at the air/water interface. These compounds are found to exhibit properties dependent on their fluoroalkyl chain length (Yoshino et al., 1992).
- Electro-optics Applications : Utilizing this compound in electro-optics, a novel polycarbonate with high thermal stability has been developed for potential use in electro-optic applications (Suresh et al., 2003).
- Polymer Synthesis : This compound is integral in synthesizing liquid-crystalline polymers with fluorine-containing mesogens, demonstrating significant potential in materials science (Prescher et al., 1995).
Environmental and Chemical Processes
- Catalytic Oxidation : In the context of environmental remediation, Fe3O4 nanoparticles have been used to catalyze the oxidation of phenolic and aniline compounds, including those derived from this compound, to effectively remove pollutants from aqueous solutions (Zhang et al., 2009).
Analytical and Detection Applications
- Biomarker Detection : A study has developed a bi-functionalized luminescent metal-organic framework for detecting 4-Aminophenol, a biomarker of aniline, which can be derived from this compound. This framework offers high sensitivity and selectivity for monitoring internal doses of aniline exposure (Jin & Yan, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that trifluoromethyl group-containing compounds are often used in pharmaceuticals and exhibit numerous pharmacological activities .
Mode of Action
It is known that the trifluoromethyl group can significantly affect the behavior of organic molecules, leading to various applications in medicines .
Biochemical Pathways
It is known that trifluoromethyl group-containing compounds can significantly affect pharmaceutical growth .
Pharmacokinetics
The compound’s molecular weight is 25322 g/mol, and it has a density of 13±01 g/cm3 . These properties can influence the compound’s bioavailability.
Result of Action
It is known that the compound is used as a synthetic building block .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)9-1-5-11(6-2-9)18-12-7-3-10(17)4-8-12/h1-8H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLYUHJGJWSUEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375337 | |
Record name | 4-(4-(Trifluoromethyl)phenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57478-19-0 | |
Record name | 4-(4-(Trifluoromethyl)phenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-(Trifluoromethyl)phenoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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